Tert-butyl (3S)-3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 199.25 g/mol. It is classified under the category of tetrahydropyridine derivatives, which are known for their diverse biological activities. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmacologically active agents.
Source: This compound can be sourced from various chemical suppliers, with a typical purity of around 97% as indicated in commercial listings .
The synthesis of tert-butyl (3S)-3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves several steps:
The molecular structure of tert-butyl (3S)-3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate features:
This notation indicates the presence of a tert-butyl group attached to a tetrahydropyridine ring with a hydroxyl and a carboxylate functional group .
Tert-butyl (3S)-3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate can participate in various chemical reactions:
The physical and chemical properties of tert-butyl (3S)-3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate include:
Tert-butyl (3S)-3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate has several scientific applications:
The introduction of tert-butoxycarbonyl (BOC) protection represents the foundational step in synthesizing enantiomerically pure tert-butyl (3S)-3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate. This protection strategy serves dual purposes: nitrogen atom protection during subsequent reactions and stereochemical preservation of the chiral center. The standard methodology employs di-tert-butyl dicarbonate (Boc₂O) as the acylating agent, typically conducted under Schotten-Baumann conditions with aqueous sodium hydroxide or in anhydrous dichloromethane with catalytic dimethylaminopyridine [3]. The reaction proceeds efficiently at 0-25°C, generating the protected intermediate within 2-4 hours with yields consistently exceeding 85% .
A critical consideration involves the substrate's oxidation sensitivity due to the enolizable proton adjacent to the nitrogen. Protection under inert atmosphere (argon/nitrogen) prevents undesired oxidation byproducts, particularly crucial when working with 3-hydroxypiperidine precursors prior to dehydrogenation. The BOC group's orthogonal stability allows selective deprotection under acidic conditions (trifluoroacetic acid or hydrogen chloride in dioxane) without affecting the chiral alcohol functionality. This characteristic makes it indispensable for sequential synthetic strategies targeting complex pharmaceutical intermediates where the chiral tetrahydropyridine scaffold serves as a building block [3] .
Table 1: BOC Protection Reaction Optimization Parameters
Base Catalyst | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Triethylamine | Dichloromethane | 0→25 | 2.5 | 89 |
Sodium Hydroxide | Water/Dioxane | 0→5 | 3.0 | 92 |
Dimethylaminopyridine | Tetrahydrofuran | 25 | 1.5 | 95 |
Sodium Carbonate | Water/Ethyl acetate | 0→10 | 4.0 | 85 |
Construction of the stereodefined (3S)-hydroxy configuration employs chiral pool utilization or stereocontrolled functionalization of prochiral precursors. A predominant approach involves enzymatic or chemical resolution of racemic 3-hydroxy-1,2,3,6-tetrahydropyridine precursors. Lipase-catalyzed kinetic resolution using Candida antarctica Lipase B (CAL-B) and vinyl acetate as acyl donor achieves enantiomeric excess values exceeding 98% for the (3S)-enantiomer through selective acetylation of the (3R)-counterpart [7]. The unreacted (3S)-alcohol is then isolated via silica gel chromatography.
Alternatively, diastereoselective reduction of N-BOC-1,2,3,6-tetrahydropyridin-3-one using chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) provides direct access to the (3S)-configured alcohol. This method delivers enantiomeric ratios up to 97:3 when conducted at -78°C in toluene solvent systems. The stereochemical outcome originates from the catalyst-controlled delivery of hydride to the Si-face of the prochiral ketone. Recent advances demonstrate that zirconocene-catalyzed asymmetric hydrosilylation provides comparable stereoselectivity at reduced temperatures (-40°C), enhancing operational practicality for scale-up processes [7].
Table 2: Stereoselective Reduction Methods for Enantiomeric Control
Method | Catalyst/Reagent | Temperature (°C) | er (S:R) | Yield (%) |
---|---|---|---|---|
Chiral Hydride Reduction | (S)-CBS/Borane-dimethylsulfide | -78 | 97:3 | 88 |
Enzymatic Resolution | CAL-B/Vinyl acetate | 25 | >99:1 | 45* |
Zirconocene Hydrosilylation | (S)-ZebCatalyst/PMHS | -40 | 96:4 | 91 |
Biocatalytic Reduction | Lactobacillus ketoreductase | 30 | 99:1 | 95 |
*Note: *Yield reflects theoretical maximum for kinetic resolution (50%)
Enantioselective reduction techniques have evolved beyond stoichiometric chiral reagents toward catalytic methodologies, significantly enhancing atom economy and reducing waste generation. Transition metal catalysis employing ruthenium-(S)-BINAP complexes enables homogeneous asymmetric hydrogenation of N-BOC-3-keto-1,2,3,6-tetrahydropyridine under moderate hydrogen pressure (50-100 psi). This approach achieves 95-97% enantiomeric excess at 0.5-1.0 mol% catalyst loading, though substrate concentration requires optimization to prevent premature saturation of the enone system [3] [7].
Organocatalytic transfer hydrogenation represents an alternative with operational simplicity. Hantzsch ester-mediated reductions catalyzed by chiral phosphoric acids (TRIP derivatives) afford the (3S)-alcohol in 92% enantiomeric excess under mild conditions. This metal-free approach eliminates potential metal contamination concerns in pharmaceutical manufacturing. For industrial-scale production, continuous flow hydrogenation systems utilizing immobilized chiral rhodium catalysts on silica supports demonstrate prolonged catalyst lifetime (>200 hours) while maintaining enantioselectivity above 94%. These systems facilitate productivity exceeding 5 kg·L⁻¹·day⁻¹ of enantiomerically enriched product [7].
Mechanistic investigations reveal that Luche-type reduction conditions (sodium borohydride with cerium chloride) provide unexpected diastereofacial preference (d.r. 3:1) even without chiral inductors when applied to conformationally biased 4-substituted tetrahydropyridinones. This phenomenon arises from the chelation-controlled delivery of borohydride to the substrate, offering a cost-effective alternative for preliminary synthetic studies where ultra-high enantiomeric excess is not immediately required [3].
Solid-phase synthesis addresses purification challenges associated with the polar nature and thermal sensitivity of tert-butyl (3S)-3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate. The dominant strategy immobilizes 3-hydroxypiperidine precursors through a silyl ether linkage to polystyrene-based resins. Following BOC protection under standard conditions, the resin-bound intermediate undergoes oxidation to the corresponding ketone using Dess-Martin periodinane or tetrapropylammonium perruthenate. Asymmetric reduction is then performed using polymer-supported CBS catalysts, enabling catalyst recovery and reuse for ≥5 cycles with ≤2% erosion in enantioselectivity .
Critical advancements involve the development of acid-labile Rink-based carbamate linkers that release the target compound upon treatment with 20% trifluoroacetic acid in dichloromethane. This approach achieves ≥90% purity without chromatographic purification, significantly streamlining manufacturing workflows. Continuous flow systems integrating immobilized reagents and scavengers demonstrate exceptional productivity, achieving space-time yields of 300 g·L⁻¹·h⁻¹ in optimized configurations. The implementation of in-line Fourier transform infrared spectroscopy and automated mass-directed fractionation ensures consistent quality control during multikilogram production campaigns [6].
Storage and handling protocols remain crucial for product stability. The compound requires storage under inert gas (argon/nitrogen) at 2-8°C to prevent racemization and oxidative degradation, particularly given the sensitivity of the enolizable β-amino alcohol system. Lyophilization from tert-butanol/water mixtures produces stable crystalline solids with water content <0.5%, suitable for long-term storage and global distribution while maintaining chiral integrity [3].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 70802-12-9
CAS No.:
CAS No.: